molecular formula C10H15BrS B8674272 3-Bromo-4-hexylthiophene CAS No. 827346-70-3

3-Bromo-4-hexylthiophene

Cat. No. B8674272
CAS RN: 827346-70-3
M. Wt: 247.20 g/mol
InChI Key: MIPGHRJNTJLYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-hexylthiophene is a useful research compound. Its molecular formula is C10H15BrS and its molecular weight is 247.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-hexylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-hexylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

827346-70-3

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

3-bromo-4-hexylthiophene

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-12-8-10(9)11/h7-8H,2-6H2,1H3

InChI Key

MIPGHRJNTJLYPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 51 (70 g, 0.173 mol) was mixed with dry THF (400 mL). To this mixture, 7-butyllithium (138 mL, 2.5M in hexane, 0.345 mol) was added dropwise at −78° C. under argon. The resulting mixture was stirred for 10 minutes, then water (30 mL) was added to quench the reaction. The THF was evaporated and the organic was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (2×100 mL), water (70 mL) and dried over MgSO4. After evaporation of the solvent, the resulting crude product was purified by vacuum distillation (72-74° C. at 0.17 mbar) to yield 52 (35.3 g, 82.6% yield). GC/MS: 246 g/mol (M-1). 1H NMR (CD2Cl2): δ 7.22 (s, 1H), 6.96 (s, 1H), 2.57 (t, 2H), 1.61 (m, 2H), 1.32 (m, 6H), 0.88 (t, 3H). 13C NMR: 141.92, 122.87, 120.95, 112.89, 31.88, 30.07, 29.53, 29.20, 22.88, 14.14.
Name
Compound 51
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
7-butyllithium
Quantity
138 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
82.6%

Synthesis routes and methods II

Procedure details

Compound 51 (70 g, 0.173 mol) was mixed with dry THF (400 mL). To this mixture, n-butyllithium (138 mL, 2.5M in hexane, 0.345 mol) was added dropwise at −78° C. under argon. The resulting mixture was stirred for 10 minutes, then water (30 mL) was added to quench the reaction. The THF was evaporated and the organic was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (2×100 mL), water (70 mL) and dried over MgSO4. After evaporation of the solvent, the resulting crude product was purified by vacuum distillation (72-74° C. at 0.17 mbar) to yield 52 (35.3 g, 82.6% yield). GC/MS: 246 g/mol (M-1). 1H NMR (CD2Cl2): δ 7.22 (s, 1H), 6.96 (s, 1H), 2.57 (t, 2H), 1.61 (m, 2H), 1.32 (m, 6H), 0.88 (t, 3H). 13C NMR: 141.92, 122.87, 120.95, 112.89, 31.88, 30.07, 29.53, 29.20, 22.88, 14.14.
Name
Compound 51
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
82.6%

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